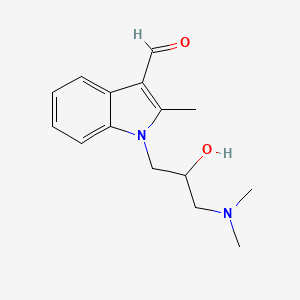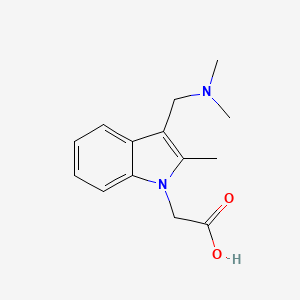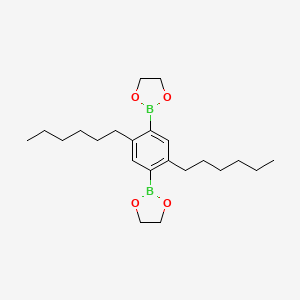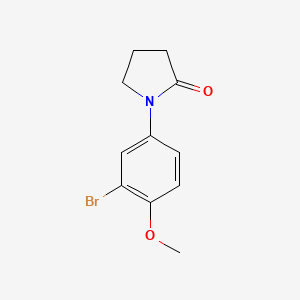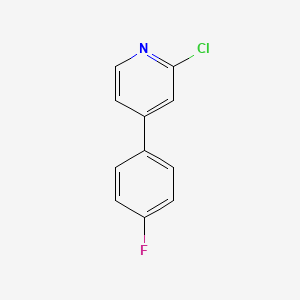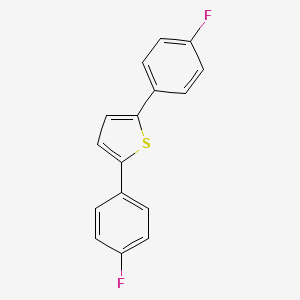
2,5-Bis(4-fluorophenyl)thiophene
Overview
Description
“2,5-Bis(4-fluorophenyl)thiophene” is a chemical compound with the linear formula C16H10F2S . It has a molecular weight of 272.319 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . A new heterocycle compound 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene (1), designed using 5-iodo-2-methylbenzoic acid (2) as the starting material is successfully obtained via the multiple synthesis route .Molecular Structure Analysis
The crystal structure of the organic semiconductor 2,5-bis (4-biphenylyl)thiophene (BP1T) is characterized by a spine- or herringbone-like array of molecules . Its bent molecular shape enforces an upright disposition of the molecular long axes against the ab-plane that parallels the crystal faces of the flake-like crystals .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 272.31 . The boiling point is predicted to be 362.9±32.0 °C and the density is predicted to be 1.249±0.06 g/cm3 .Scientific Research Applications
Anti-Tumor and Biofilm Inhibition Studies
2,5-Bis(4-fluorophenyl)thiophene derivatives have shown promising results in anti-tumor activities. Specifically, a study demonstrated that certain derivatives exhibited significant anti-tumor activity against 4T1 cells and MCF-7 cells, indicating potential applications in cancer treatment. Additionally, one of the derivatives displayed excellent biofilm inhibition activity, suggesting its potential in combating bacterial infections and biofilm-related issues (Ikram et al., 2016).
Optoelectronic Properties
This compound derivatives have been investigated for their optoelectronic properties. One study synthesized and characterized novel heterocyclic compounds with thiophene derivatives, highlighting their potential use in optoelectronic applications due to their promising blue and green emission properties (Ramkumar & Kannan, 2015).
Organic Field-Effect Transistors and Memory Elements
Thiophene derivatives have been utilized in the synthesis of organic field-effect transistors and nonvolatile transistor memory elements. These applications leverage the high carrier mobilities and stable memory effects of these compounds, indicating their potential in advanced electronic devices (Mushrush et al., 2003).
Luminescent Properties for Photovoltaics
The luminescent properties of thiophene derivatives have been explored in the context of photovoltaic applications. These studies focus on the synthesis and characterization of materials with enhanced absorption and emission spectra, which are crucial for improving the efficiency of solar cells and other photovoltaic devices (Siddle et al., 2007).
Polymer Photovoltaics
In the field of polymer photovoltaics, this compound derivatives have been used to synthesize copolymers with improved optical and electrochemical properties. These advancements aim to decrease band-gap energies, thereby enhancing the performance of polymer-based photovoltaic devices (Li et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
2,5-bis(4-fluorophenyl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2S/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSYCGICWFTTQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol](/img/structure/B3163389.png)
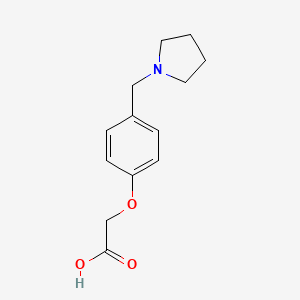
![2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B3163396.png)

![2-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B3163402.png)
![3-[(3-Phenylpropoxy)methyl]piperidine](/img/structure/B3163404.png)
